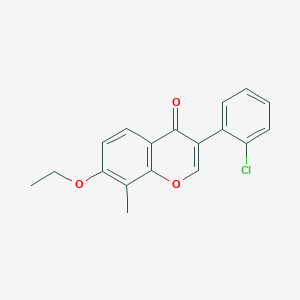

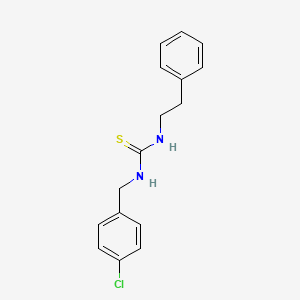

![molecular formula C11H9ClN2O3S B5787002 methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5787002.png)

methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate” is a chemical compound with the linear formula C17H14ClN3O2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, a series of new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final sulfonamides .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate” are not available in the retrieved sources. The compound has a molecular weight of 359.837 .Aplicaciones Científicas De Investigación

Antileishmanial and Antimalarial Activities

Compounds with the 1,3,4-oxadiazole moiety, such as methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate, have been studied for their potential in treating tropical diseases like leishmaniasis and malaria. Research has shown that certain derivatives exhibit significant activity against the parasites responsible for these diseases . For instance, some compounds have demonstrated superior antipromastigote activity, which is crucial in the fight against leishmaniasis .

Pharmacological Effects

The diverse pharmacological effects of pyrazole-bearing compounds, which are structurally related to oxadiazoles, include potent antileishmanial and antimalarial activities. These effects are attributed to the ability of these compounds to interact with biological targets, potentially leading to the development of new therapeutic agents .

Molecular Docking Studies

Molecular docking studies are essential for understanding the interaction between drugs and their targets. Compounds like methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate can be analyzed for their binding affinity to proteins associated with diseases. This computational approach helps in predicting the efficacy of compounds before they are synthesized and tested in vitro or in vivo .

Synthesis of Energetic Materials

Oxadiazoles are known for their application in the synthesis of high-energy materials due to their favorable oxygen balance and positive heat of formation. As a derivative, methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate could be explored for its potential in creating energetic materials with applications in various industries .

Antidiabetic Activity

Derivatives of oxadiazoles have shown promising results in reducing glucose levels, which is a significant aspect of antidiabetic activity. By extension, methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate could be investigated for its potential as an antidiabetic agent, comparing its efficacy to existing drugs like glibenclamide .

Material Science Applications

The structural properties of oxadiazoles make them suitable for applications in material science. They can be used as a flat, aromatic linker to place required substituents for specific applications, potentially leading to the development of new materials with unique properties .

Safety and Hazards

Specific safety and hazard information for “Methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate” is not available in the retrieved sources. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals and does not collect analytical data for this product .

Propiedades

IUPAC Name |

methyl 2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3S/c1-16-9(15)6-18-11-14-13-10(17-11)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWCJPJTHLTTEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

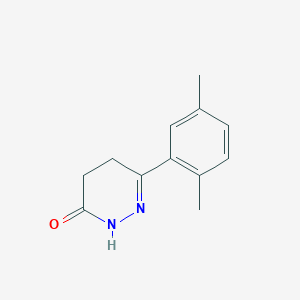

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5786922.png)

![5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5786944.png)

![{4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B5786951.png)

![N'-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetohydrazide](/img/structure/B5786956.png)

![2-[(5-chloro-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5786994.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5786999.png)

![N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5787015.png)

![4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5787016.png)